molecular formula C10H8ClNO2 B1615880 N-(2-Chloro-1-benzofuran-3-yl)acetamide CAS No. 67382-11-0

N-(2-Chloro-1-benzofuran-3-yl)acetamide

Cat. No.: B1615880
CAS No.: 67382-11-0
M. Wt: 209.63 g/mol
InChI Key: QYOQFUJUEHRRNI-UHFFFAOYSA-N
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Description

Structural Significance of the Benzofuran (B130515) Moiety in Drug Discovery

Benzofuran, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a cornerstone in the architecture of many biologically active molecules. numberanalytics.comresearchgate.net This scaffold is prevalent in numerous natural products and has been extensively utilized by synthetic chemists to create compounds with potent therapeutic properties. rsc.orgnih.gov The planarity and electronic characteristics of the benzofuran ring system make it a versatile building block for designing molecules that can interact with various biological receptors and enzymes. numberanalytics.com

The significance of the benzofuran moiety is underscored by its presence in a diverse array of approved drugs and clinical candidates. rsc.org Its derivatives have demonstrated a remarkable spectrum of biological activities. rsc.orgnih.gov For instance, the antiarrhythmic drug amiodarone (B1667116) features a benzofuran ring that contributes to its high lipid solubility, a key factor in its tissue distribution. taylorandfrancis.com The structural versatility of the benzofuran nucleus allows for substitutions at various positions, which can fine-tune the pharmacological profile of the resulting derivatives. taylorandfrancis.com This adaptability has made benzofuran a focal point in the development of treatments for chronic conditions like hypertension and neurodegenerative diseases, as well as acute infections caused by bacteria, viruses, and parasites. researchgate.net

Table 1: Reported Biological Activities of Benzofuran Derivatives

Biological Activity Therapeutic Area References
Anticancer Oncology researchgate.netrsc.org
Antimicrobial Infectious Diseases nih.govtaylorandfrancis.com
Antifungal Infectious Diseases nih.govtaylorandfrancis.com
Anti-inflammatory Inflammation rsc.orgtaylorandfrancis.com
Antiviral Infectious Diseases researchgate.nettaylorandfrancis.com
Antioxidant Various rsc.orgtaylorandfrancis.com
Anti-Alzheimer's Neurology researchgate.netnih.gov
Analgesic Pain Management nih.govtaylorandfrancis.com

Pharmacological Relevance of Acetamide (B32628) Derivatives

The acetamide group, characterized by the CH₃CONH- functional group, is another fundamentally important structure in medicinal chemistry. Its derivatives are known for a wide range of biological effects and are integral to many established and experimental drugs. galaxypub.conih.gov The amide bond is a key feature in both peptide and drug synthesis, and its presence can influence a molecule's ability to form hydrogen bonds, affecting its solubility and interaction with biological targets like proteins and enzymes. patsnap.comarchivepp.com

Acetamide derivatives have been investigated and developed for numerous therapeutic applications. nih.gov They are recognized for their anti-inflammatory, antimicrobial, anticancer, anticonvulsant, and analgesic properties. galaxypub.coarchivepp.com For example, many non-steroidal anti-inflammatory drugs (NSAIDs) are acetamide derivatives that function as selective COX-II inhibitors. archivepp.comarchivepp.com The acetamide scaffold's versatility allows for the synthesis of a large number of structurally diverse compounds, expanding their potential biological functions. archivepp.com Researchers have also utilized the acetamide structure to create prodrugs, modifying pharmacokinetic parameters to enhance the efficacy and delivery of therapeutic agents. archivepp.com

Table 2: Reported Biological Activities of Acetamide Derivatives

Biological Activity Therapeutic Area References
Anti-inflammatory Inflammation galaxypub.conih.gov
Analgesic Pain Management galaxypub.coarchivepp.com
Anticancer Oncology nih.govarchivepp.com
Antimicrobial Infectious Diseases nih.govpatsnap.com
Anticonvulsant Neurology galaxypub.conih.gov
Antiviral Infectious Diseases galaxypub.copatsnap.com
Anti-HIV Infectious Diseases galaxypub.coarchivepp.com
Butyrylcholinesterase (BChE) Inhibition Neurology (e.g., Alzheimer's) nih.gov

Rationale for Targeted Research on N-(2-Chloro-1-benzofuran-3-yl)acetamide as a Promising Scaffold

The targeted investigation of this compound is founded on the principle of molecular hybridization, which involves combining two or more pharmacophoric units to create a new hybrid compound with potentially enhanced affinity, activity, and a more desirable pharmacological profile. This specific molecule integrates the structurally significant benzofuran core with the pharmacologically relevant acetamide side chain.

The rationale for focusing on this particular compound is multifold:

Synergistic Potential: The fusion of the benzofuran and acetamide scaffolds offers the potential for synergistic or additive effects, possibly leading to a novel mechanism of action or enhanced potency compared to derivatives of either scaffold alone.

Structural Analogy to Known Bioactive Molecules: The core structure is analogous to other N-substituted benzofurans and chloroacetamide derivatives that have shown promise in various biological assays. For instance, various N-(benzofuran-3-yl) acetamide scaffolds and 2-chloro-N-aryl acetamide derivatives have been synthesized and evaluated for their biological activities. wisdomlib.orgijpsr.info

Influence of the Chloro Substituent: The presence of a chlorine atom at the 2-position of the benzofuran ring is of particular interest. Halogenation is a common strategy in medicinal chemistry to modulate a molecule's lipophilicity, metabolic stability, and binding interactions with target proteins. The chloro group can significantly influence the electronic properties of the benzofuran ring system, potentially enhancing its biological activity.

Given the well-documented and diverse therapeutic potential of both benzofuran and acetamide derivatives, this compound emerges as a logical and promising candidate for synthesis and comprehensive biological evaluation. Research into this hybrid molecule could uncover new lead compounds for drug discovery, particularly in areas where both parent scaffolds have shown efficacy, such as oncology, infectious diseases, and inflammation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-chloro-1-benzofuran-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-6(13)12-9-7-4-2-3-5-8(7)14-10(9)11/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOQFUJUEHRRNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(OC2=CC=CC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90337211
Record name N-(2-Chloro-1-benzofuran-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67382-11-0
Record name N-(2-Chloro-1-benzofuran-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of N 2 Chloro 1 Benzofuran 3 Yl Acetamide

Synthetic Approaches to the Benzofuran (B130515) Core

The benzofuran scaffold is a privileged structure in medicinal chemistry, and numerous methods for its synthesis have been developed. nih.gov These strategies typically involve the formation of the heterocyclic furan (B31954) ring fused to a benzene (B151609) ring.

Cyclization Reactions for Benzofuran Ring Formation

The construction of the benzofuran ring system is most commonly achieved through intramolecular cyclization reactions. A variety of precursors and catalysts can be employed to facilitate this key ring-forming step.

One prominent method involves the palladium-catalyzed cycloisomerization of 2-(cyanomethyl)phenyl esters. This reaction provides a direct route to 3-acyl-2-aminobenzofuran derivatives, which are valuable intermediates. thieme-connect.comnrochemistry.com Another widely used approach is the intramolecular cyclization of unsaturated acyloxy sulfones , which, upon deprotonation and subsequent acid-catalyzed dehydration, yield the benzofuran structure.

Other notable cyclization strategies include:

Tandem palladium-catalyzed oxidative cyclization followed by coupling reactions.

Intramolecular Wittig cyclization of phenolic esters.

Metal-free cyclization of ortho-hydroxystilbenes mediated by hypervalent iodine reagents. researchgate.net

Copper-catalyzed coupling and cyclization of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes. researchgate.net

Ruthenium-catalyzed cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols. researchgate.net

The choice of cyclization strategy often depends on the desired substitution pattern and the availability of starting materials.

Functionalization at Benzofuran Positions (e.g., C-2, C-3)

To synthesize N-(2-Chloro-1-benzofuran-3-yl)acetamide, specific functional groups must be installed at the C-2 and C-3 positions. The C-2 position is generally more reactive towards electrophiles than the C-3 position. researchgate.net The synthesis of the target molecule hinges on the formation of a 2-chloro-3-aminobenzofuran intermediate.

A plausible synthetic route involves the initial synthesis of a 3-substituted benzofuran, followed by chlorination at the C-2 position. For instance, a 3-aminobenzofuran or a precursor like 3-nitrobenzofuran (B1626731) could be synthesized first.

Chlorination: The introduction of a chlorine atom at the C-2 position can be achieved via electrophilic chlorination. N-Chlorosuccinimide (NCS) is a common and effective reagent for this transformation. commonorganicchemistry.com Research has shown that methyl benzofuran-3-carboxylate can be successfully chlorinated at the C-2 position using NCS in DMF at 75 °C, achieving a high yield. thieme-connect.com This suggests that a 3-acetamidobenzofuran precursor could be selectively chlorinated at the C-2 position under similar conditions. The use of NCS is advantageous as it is a facile and environmentally friendly reagent compared to harsher chlorinating agents like sulfuryl chloride. thieme-connect.com

Alternatively, a 3-nitrobenzofuran could be chlorinated at the C-2 position, followed by the chemical reduction of the nitro group to an amine. The reduction of the nitro group can be accomplished using various standard reducing agents, such as tin(II) chloride or catalytic hydrogenation.

The table below summarizes representative conditions for the chlorination of benzofuran derivatives.

Starting MaterialReagentSolventTemperature (°C)ProductYield (%)Reference
Methyl 1H-indole-3-carboxylateNCSDMF75Methyl 2-chloro-1H-indole-3-carboxylate91 thieme-connect.com
Methyl benzofuran-3-carboxylateNCSDMF75Methyl 2-chlorobenzofuran-3-carboxylate82 thieme-connect.com
9H-CarbazoleNCSDMF753-Chloro-9H-carbazole65 thieme-connect.com

Strategies for Acetamide (B32628) Moiety Introduction

The final key step in the synthesis of the target compound is the introduction of the acetamide group at the C-3 position. This is typically achieved by forming an amide bond with a 3-aminobenzofuran precursor.

Acylation Reactions

The most direct method for introducing the acetamide group is the acylation of the 2-chloro-3-aminobenzofuran intermediate. This is a standard and generally high-yielding transformation. The reaction involves treating the amine with an acetylating agent such as acetyl chloride or acetic anhydride , usually in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the acid byproduct.

While a direct synthesis for this compound is not prominently documented, the synthesis of analogous N-(benzofuran-3-yl) acetamide scaffolds is known, validating the feasibility of this acylation step. nih.gov

Condensation and Coupling Methods

Alternative strategies can form the 3-amino group concurrently with the benzofuran ring. These methods provide access to 3-aminobenzofuran precursors that can then be chlorinated and acylated.

Tandem SNAr-Cyclocondensation: A library of fluorinated 3-aminobenzofurans has been synthesized via a tandem reaction of perfluorobenzonitriles with α-hydroxycarbonyl compounds. nih.gov This strategy involves an initial nucleophilic aromatic substitution (SNAr) followed by an intramolecular condensation to form the 3-aminobenzofuran ring system.

[4+1] Cycloaddition: A novel approach for synthesizing 2-aminobenzofurans involves the Sc(OTf)₃-mediated cycloaddition of isocyanides with ortho-quinone methides generated in situ. nih.gov While this method targets the 2-amino position, it highlights the use of cycloaddition strategies to construct the aminobenzofuran scaffold.

Palladium-Catalyzed Cycloisomerization: As mentioned previously, the cycloisomerization of 2-(cyanomethyl)phenyl esters is a powerful method for producing 3-acyl-2-aminobenzofurans. nrochemistry.com Although this yields a 2-amino derivative, modifications of this strategy could potentially be adapted for 3-amino congeners or provide a scaffold for further manipulation.

Advanced Synthetic Techniques and Yield Optimization

Optimizing the yield and efficiency of multi-step syntheses is crucial. For the synthesis of substituted benzofurans, several factors can be fine-tuned.

The choice of catalyst is paramount. A wide range of transition metals, including palladium, copper, nickel, gold, and silver, have been employed in benzofuran synthesis, each offering different advantages in terms of reactivity and substrate scope. ucla.edunih.gov For instance, in palladium-catalyzed cycloisomerization, the addition of Zn or Zn(OAc)₂ has been shown to significantly improve reaction yields. nrochemistry.com

Reaction conditions such as solvent and base are also critical. In the synthesis of 3-aminobenzofurans via cyclocondensation, bases like cesium carbonate (Cs₂CO₃) in a solvent like dimethyl sulfoxide (B87167) (DMSO) have been found to provide superior yields compared to other base-solvent systems like KOH or t-BuOK in THF or DMF. organic-chemistry.org

The table below illustrates the impact of reaction parameter optimization on yield from a representative benzofuran synthesis.

EntryBaseSolventTime (h)Yield (%)Reference
1K₂CO₃DMSO240 organic-chemistry.org
2Et₃NDMSO240 organic-chemistry.org
3K₃PO₄DMSO240 organic-chemistry.org
4KOHDMSO1268 organic-chemistry.org
5Cs₂CO₃ DMSO 12 76 organic-chemistry.org
6t-BuOKDMSO1271 organic-chemistry.org
7Cs₂CO₃CH₃CN1252 organic-chemistry.org
8Cs₂CO₃THF1234 organic-chemistry.org
9Cs₂CO₃DMF1265 organic-chemistry.org

Structural Characterization of Synthesized Compounds (General Methodologies)

The comprehensive structural elucidation of this compound and its derivatives relies on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular framework, functional groups, and connectivity of atoms within the molecule. The primary techniques employed for characterization include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). researchgate.netnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for confirming the structure of benzofuran derivatives.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the benzene ring, the N-H proton of the acetamide group, and the methyl protons of the acetyl group. nih.gov The aromatic protons typically appear as a complex multiplet pattern in the downfield region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling constants dependent on the substitution pattern. The N-H proton usually presents as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The methyl protons of the acetamide group will appear as a sharp singlet in the upfield region (around δ 2.0-2.5 ppm). nih.gov

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, characteristic signals would include those for the carbonyl carbon of the acetamide group (δ 165-175 ppm), the carbons of the benzofuran core (including the chlorinated C2 and the C3 bearing the acetamide group), and the methyl carbon of the acetyl group (δ 20-30 ppm). nih.govnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. Key vibrational frequencies for this compound would include:

N-H stretching vibration of the amide group, typically observed in the range of 3200-3400 cm⁻¹. mdpi.com

C=O stretching vibration of the amide carbonyl group (Amide I band), which is a strong absorption around 1650-1680 cm⁻¹. mdpi.com

N-H bending vibration (Amide II band) around 1550-1640 cm⁻¹.

C-Cl stretching vibration, which would appear in the fingerprint region.

C-O-C stretching of the furan ring.

C=C stretching vibrations of the aromatic ring.

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and elemental composition of the synthesized compounds. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula. nih.govnih.gov The mass spectrum of this compound would show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak with an intensity of about one-third of the [M]⁺ peak, which is indicative of the presence of a single chlorine atom. mdpi.com Fragmentation patterns can also offer structural information.

Potential Chemical Modifications and Scaffold Diversification

The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of diverse derivatives. These modifications can be broadly categorized into reactions involving the benzofuran ring and derivatization of the acetamide side chain.

Substitution Reactions on the Benzofuran Ring

The benzene portion of the benzofuran ring is amenable to electrophilic aromatic substitution reactions, such as halogenation, nitration, sulfonation, and Friedel-Crafts reactions. rsc.orgresearchgate.net The regioselectivity of these substitutions is directed by the combined electronic effects of the existing substituents: the chloro group at position 2 and the acetamido group at position 3. Both are deactivating groups, meaning they make the ring less reactive towards electrophiles than benzene itself. However, they are both ortho-, para-directing. researchgate.net The interplay of their directing effects will determine the position of the incoming electrophile on the benzene ring (C4, C5, C6, and C7).

Halogenation: Introduction of additional halogen atoms (e.g., Br, Cl) onto the benzene ring can be achieved using N-halosuccinimides (NBS, NCS) or molecular halogens with a Lewis acid catalyst. beilstein-journals.orgnih.gov The position of halogenation will be influenced by the directing effects of the existing groups.

Nitration: The introduction of a nitro group can be accomplished using a mixture of nitric acid and sulfuric acid. nih.govgoogle.com The nitro group is a versatile handle for further transformations, such as reduction to an amino group.

Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid group onto the aromatic ring. nih.gov

Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by Lewis acids like AlCl₃, allow for the introduction of alkyl or acyl groups. wikipedia.orgyoutube.comlibretexts.org However, the deactivating nature of the chloro and acetamido groups can make these reactions challenging.

Furthermore, the chloro-substituent at the C2 position could potentially undergo nucleophilic aromatic substitution (SNAr) under specific conditions, especially if the aromatic ring is further activated by strongly electron-withdrawing groups. chemscene.comekb.eg

Table 1: Potential Electrophilic Substitution Reactions on the Benzofuran Ring

Reaction Type Reagents Potential Products
Halogenation NBS or NCS, Lewis Acid Halogenated this compound derivatives
Nitration HNO₃, H₂SO₄ Nitro-N-(2-Chloro-1-benzofuran-3-yl)acetamide derivatives
Sulfonation Fuming H₂SO₄ This compound sulfonic acid derivatives
Friedel-Crafts Acylation Acyl chloride, AlCl₃ Acyl-N-(2-Chloro-1-benzofuran-3-yl)acetamide derivatives

Derivatization of the Acetamide Group

The acetamide group at the C3 position is a versatile functional handle for a variety of chemical transformations, enabling the synthesis of a broad range of derivatives.

Hydrolysis: The acetamide can be hydrolyzed under acidic or basic conditions to yield the corresponding primary amine, 3-amino-2-chloro-1-benzofuran. nih.gov This amine is a key intermediate that can be further functionalized. For example, it can be converted into a diazonium salt, which can then undergo various Sandmeyer-type reactions.

Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would convert the N-acetyl group to an N-ethyl group, yielding N-ethyl-3-amino-2-chloro-1-benzofuran.

N-Alkylation and N-Arylation: The amide nitrogen can be deprotonated with a suitable base and then alkylated or arylated to produce N-substituted derivatives. nih.govmdpi.com This allows for the introduction of a wide variety of substituents.

Conversion to Thioamide: The acetamide can be converted to the corresponding thioacetamide (B46855) by treatment with Lawesson's reagent. Thioamides are themselves useful intermediates for the synthesis of various heterocyclic systems. wikipedia.org

Reaction with Other Electrophiles: The amide nitrogen, after deprotonation, can react with other electrophiles besides alkyl or aryl halides, opening pathways to a wider array of derivatives.

Table 2: Potential Derivatization Reactions of the Acetamide Group

Reaction Type Reagents Potential Product
Hydrolysis H⁺ or OH⁻, H₂O 3-Amino-2-chloro-1-benzofuran
Reduction LiAlH₄ N-Ethyl-3-amino-2-chloro-1-benzofuran
N-Alkylation Base, Alkyl halide N-Alkyl-N-(2-chloro-1-benzofuran-3-yl)acetamide
Thionation Lawesson's reagent N-(2-Chloro-1-benzofuran-3-yl)thioacetamide

Structure Activity Relationship Sar and Ligand Design Principles

Elucidation of Key Structural Motifs for Biological Potency

The benzofuran (B130515) ring system, a fusion of a benzene (B151609) and a furan (B31954) ring, is a privileged scaffold in medicinal chemistry due to its wide range of pharmacological activities. nih.govrsc.org Its structural rigidity and ability to participate in various intermolecular interactions make it an excellent starting point for drug design. taylorandfrancis.com Studies on analogous compounds show that substitutions at the C-2 and C-3 positions of the benzofuran ring are particularly critical for determining biological activity. nih.govrsc.org For instance, in some series of benzofuran derivatives, the presence of an ester or a heterocyclic ring at the C-2 position was found to be crucial for cytotoxic activity. nih.gov The 2-amino-benzofuran motif is also recognized for its significant bioactivities. researchgate.net

Influence of Substituents on the Benzofuran Core on Activity

The nature and placement of substituents on the benzofuran core significantly modulate the biological effects of the resulting compounds. Research on various benzofuran series has provided key insights into these relationships. mdpi.com

For example, studies on benzofuran derivatives targeting cancer have shown that substitutions at the C-2, C-3, C-5, and C-6 positions can dramatically alter potency. nih.govmdpi.com In one study, a methyl group at C-3 and a methoxy (B1213986) group at C-6 resulted in a 2-4 times greater potency compared to the unsubstituted analog. mdpi.com Conversely, moving the methoxy group to the C-7 position led to a significant drop in activity. mdpi.com The introduction of bulky groups can sometimes interfere with target binding, although electron-withdrawing groups can enhance activity. jst.go.jp

The following table summarizes the observed effects of various substituents on the benzofuran core from different research studies.

PositionSubstituentObserved Effect on ActivityBiological ContextCitation
C-2Ester / Heterocyclic RingCrucial for cytotoxicityAnticancer nih.gov
C-2MethylWeaker activity compared to HOsteoblastogenesis jst.go.jp
C-2ChlorineStronger activity compared to HOsteoblastogenesis jst.go.jp
C-3MethylIncreased potency (with C6-OCH₃)Anticancer mdpi.com
C-5ChlorineComparable activity to cisplatinAnticancer (WiDr cells) mdpi.com
C-6MethoxyHigher activity than C7-methoxyAnticancer mdpi.com
C-6HydroxylEssential for antibacterial activityAntibacterial nih.gov
C-7MethoxyLower activity than C6-methoxyAnticancer mdpi.com

Role of Acetamide (B32628) Linker and Terminal Groups in SAR

Similarly, the terminal groups themselves are critical. In a study of 5-chlorobenzofuran-2-carboxamides, the presence of an N-phenethyl carboxamide significantly enhanced antiproliferative activity. nih.gov This activity was further boosted by a morpholinyl substitution on the terminal N-phenethyl ring, highlighting the importance of the terminal group's structure and properties. nih.govresearchgate.net

Halogen Atom Placement and its Contribution to Activity

The presence and position of halogen atoms are critical determinants of a compound's biological activity. nih.gov Halogens can influence a molecule's lipophilicity, electronic properties, and ability to form halogen bonds, which are favorable interactions with nucleophilic sites on a biological target. nih.gov

In the case of N-(2-Chloro-1-benzofuran-3-yl)acetamide, the chlorine atom is at the C-2 position. Studies on related compounds have shown that a chlorine atom at this position can enhance osteoblastogenic activity compared to hydrogen or a methyl group. jst.go.jp Generally, the addition of halogens like chlorine, bromine, or fluorine to the benzofuran ring has often resulted in a significant increase in anticancer activities. nih.gov While the specific type of halogen may not always impact cytotoxic activity, its position is of great importance. nih.govresearchgate.net For instance, placing a halogen at the para-position of an N-phenyl ring attached to the benzofuran core has been associated with maximum activity in some series. nih.gov

Computational Approaches to SAR

Modern drug design heavily relies on computational methods to predict and rationalize the SAR of novel compounds, and benzofuran derivatives are no exception. researchgate.net

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. acs.org This approach has been applied to various classes of benzofuran derivatives to understand their mechanism of action and to design new, more potent molecules. researchgate.net A pharmacophore model typically includes features like hydrogen bond donors/acceptors, aromatic centers, and hydrophobic centroids. acs.org For a series of benzofuran-acetamide scaffolds, pharmacophore modeling was used in their design as potential anticonvulsant agents. researchgate.net By understanding the key interaction points, researchers can design novel compounds that fit the pharmacophore model and are more likely to be active. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov These models use physicochemical, electronic, or steric descriptors to predict the activity of new compounds. nih.govresearchgate.net

Several QSAR studies have been performed on benzofuran derivatives. nih.govmdpi.comnih.gov For example, a 2D-QSAR model was developed for a series of benzofuran-based vasodilators, successfully describing their bioactivity using various molecular descriptors. mdpi.com Another study on benzofuran derivatives with antioxidant activity used multiple linear regression (MLR) and artificial neural network (ANN) methods to build QSAR models based on descriptors like molar weight, surface area, and partition coefficient. researchgate.net These computational models serve as powerful predictive tools, guiding the synthesis of more effective compounds and reducing the need for extensive experimental screening. researchgate.net

Mechanistic Investigations of Biological Activities of N 2 Chloro 1 Benzofuran 3 Yl Acetamide and Analogs

Anticonvulsant Activity and Central Nervous System Modulation

The central nervous system (CNS) is a complex network where a delicate balance between excitatory and inhibitory signals is crucial for normal function. An imbalance, particularly a decrease in inhibitory signaling or an excess of excitatory signaling, can lead to neurological disorders such as epilepsy. researchgate.net Benzofuran (B130515) derivatives, including N-(2-Chloro-1-benzofuran-3-yl)acetamide and its analogs, have been investigated for their potential to modulate CNS activity and exhibit anticonvulsant effects.

Modulation of GABAergic Neurotransmission and GABA-AT Inhibition

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS, and its role in preventing neuronal hyperexcitability is well-established. researchgate.net Attenuation of GABAergic neurotransmission is a key factor in the development of seizures. researchgate.net Therefore, enhancing GABAergic activity is a principal strategy for anticonvulsant therapies.

One major mechanism to increase GABA levels in the brain is the inhibition of the enzyme GABA transaminase (GABA-AT), which is responsible for the metabolic breakdown of GABA. researchgate.netnih.gov By inhibiting GABA-AT, the concentration of GABA in the synaptic cleft increases, thereby enhancing the inhibitory tone in the brain. researchgate.net Several benzofuran-acetamide derivatives have been designed and synthesized as potential GABA-AT inhibitors. researchgate.netresearchgate.net Studies on various N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives have shown significant anticonvulsant activity in animal models, such as the maximal electroshock (MES) induced seizure model. nih.govresearchgate.net The effectiveness of these compounds suggests that their mechanism of action may be linked to the modulation of the GABAergic system. nih.govresearchgate.net Pharmacophore mapping of these compounds against known anticonvulsant drugs like phenobarbital (B1680315) and carbamazepine (B1668303) further supports the hypothesis that they may share a similar mechanism of action involving GABAergic pathways. nih.gov

Some studies have explored the direct interaction of benzofuran analogs with GABA receptors. Molecular docking studies have shown that certain 2,3-disubstituted benzofuran derivatives can bind to the allosteric site for benzodiazepines on the GABAA receptor. nih.gov However, in vivo testing of some of these specific analogs revealed that they acted as GABAergic antagonists, suggesting that the nature and position of substituents on the benzofuran ring are critical in determining whether a compound will act as an agonist or antagonist. nih.gov

Interaction with Ion Channels and Receptors

Beyond the GABAergic system, the anticonvulsant effects of benzofuran derivatives can also be attributed to their interaction with various ion channels and neurotransmitter receptors that regulate neuronal excitability.

Voltage-Gated Sodium and Calcium Channels: Neuronal voltage-sensitive sodium channels are crucial for the initiation and propagation of action potentials. Many established anticonvulsant drugs exert their effects by blocking these channels, thereby reducing the ability of neurons to fire at high frequencies. Research into acetamide (B32628) derivatives has identified their potential to interact with these channels. For instance, a series of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives demonstrated potent anticonvulsant activity, and mechanistic studies revealed that the most active compounds interact with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. mdpi.com This suggests that the acetamide moiety, present in this compound, is a key structural feature for this type of activity.

Neuroprotective Mechanisms

Neuroprotection is a critical aspect of managing neurological disorders, as it aims to prevent or slow down neuronal cell death. Benzofuran derivatives have demonstrated notable neuroprotective properties through various mechanisms.

A primary mechanism is the protection against excitotoxicity, as mentioned above. By mitigating the damaging effects of excessive glutamate (B1630785) stimulation, these compounds can preserve neuronal integrity. nih.gov For example, certain 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have shown significant protection against NMDA-induced neuronal cell damage, with some compounds exhibiting potency comparable to the known NMDA antagonist memantine. nih.gov

Another key neuroprotective strategy involves the induction of anti-apoptotic proteins and the stabilization of mitochondria. The compound R-(-)-1-(benzofuran-2-yl)-2-propylaminopentane [R-(-)-BPAP] and its analogs have been found to protect against apoptosis induced by neurotoxins in dopaminergic neuroblastoma cells. nih.gov This neuroprotective function was attributed to the direct stabilization of the mitochondrial membrane potential and the induction of the anti-apoptotic protein Bcl-2. nih.gov Structure-activity relationship studies indicated that the stereochemistry of these benzofuran derivatives is crucial for their ability to stabilize mitochondrial membranes. nih.gov Furthermore, benzofurans possess antioxidant properties, which contribute to their neuroprotective effects by scavenging free radicals and inhibiting lipid peroxidation, thus reducing oxidative stress-induced neuronal damage. nih.gov

Anticancer Mechanisms of Action

The benzofuran scaffold is a component of many natural and synthetic molecules with significant biological activity, including anticancer potential. nih.gov Research into this compound and related compounds has uncovered several mechanisms through which they can combat cancer, primarily by interfering with critical cell signaling pathways and promoting programmed cell death.

Kinase Enzyme Inhibition (e.g., GSK-3β, AKT1, ROCK)

Protein kinases are crucial regulators of a vast array of cellular processes, including cell growth, proliferation, and survival. Their dysregulation is a common feature of cancer, making them prime targets for therapeutic intervention.

Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is a serine/threonine kinase involved in numerous signaling pathways, including those related to cell metabolism, proliferation, and apoptosis. nih.gov Its inhibition has emerged as a promising strategy in cancer therapy. nih.gov Certain benzofuran-based oxadiazole conjugates have demonstrated the ability to induce apoptosis in pancreatic and colon cancer cells by decreasing the levels of GSK-3β. nih.gov Similarly, some oxindole-based benzofuran hybrids have been developed as dual inhibitors of CDK2 and GSK-3β for treating breast cancer. nih.gov These findings highlight the potential of the benzofuran scaffold to serve as a platform for developing effective GSK-3β inhibitors.

AKT1 (Protein Kinase B): The PI3K/AKT signaling pathway is one of the most frequently activated pathways in human cancers, playing a central role in promoting cell survival and proliferation. The kinase AKT1 is a key node in this pathway, and its activating mutations, such as E17K, are known oncogenic drivers in various cancers. nih.govnih.gov While direct studies on this compound are limited, the broader class of kinase inhibitors often targets this pathway. Inhibition of AKT has been shown to be a viable therapeutic strategy in cancers harboring AKT1 mutations. nih.gov The development of mutant-selective AKT1 inhibitors demonstrates the feasibility of targeting specific oncogenic kinases. nih.gov Given that benzofurans can inhibit other kinases like GSK-3β, it is plausible that specifically designed analogs could also target AKT1.

The table below summarizes the inhibitory activity of selected benzofuran derivatives against various cancer cell lines, some of which are linked to kinase inhibition.

Table 1: Anticancer Activity of Selected Benzofuran Derivatives

Compound TypeTarget Cancer Cell LineReported Activity (IC50)Associated Kinase TargetReference
Benzofuran-based oxadiazole conjugate (14c)HCT116 (Colon)3.27 µMGSK-3β nih.gov
Oxindole-based benzofuran hybrid (22d)MCF-7 (Breast)3.41 µMCDK2/GSK-3β nih.gov
Oxindole-based benzofuran hybrid (22f)MCF-7 (Breast)2.27 µMCDK2/GSK-3β nih.gov
Benzofuran-2-carboxamide derivative (50g)A549 (Lung)0.57 µMNot Specified nih.gov
Benzofuran-2-carboxamide derivative (50g)HeLa (Cervical)0.73 µMNot Specified nih.gov

Induction of Apoptosis and Cell Cycle Modulation

A fundamental characteristic of cancer cells is their ability to evade apoptosis (programmed cell death) and maintain uncontrolled proliferation through dysregulation of the cell cycle. Many effective anticancer agents work by reinstating these crucial cellular processes.

Induction of Apoptosis: Benzofuran derivatives have been shown to be potent inducers of apoptosis in various cancer cell lines. researchgate.net For example, benzofuran substituted chalcone (B49325) derivatives trigger apoptotic cell death in human lung and breast cancer cells through the extrinsic pathway. researchgate.netuludag.edu.tr Studies on other benzofuran derivatives have revealed their ability to induce apoptosis in leukemia cells, often associated with an increase in reactive oxygen species (ROS) and the activation of caspases 3 and 7, which are key executioner enzymes in the apoptotic cascade. nih.gov The pro-apoptotic activity of some benzofurans is linked to their ability to disrupt the mitochondrial membrane, leading to the release of cytochrome C, a critical step in initiating the intrinsic apoptotic pathway. nih.gov

Cell Cycle Modulation: The cell cycle is a tightly regulated process that ensures faithful replication and division of cells. Cancer cells often exhibit defects in cell cycle checkpoints, leading to uncontrolled growth. Benzofuran derivatives have been found to interfere with this process, typically by causing cell cycle arrest at specific phases, which prevents cancer cells from progressing towards division. For instance, a novel benzofuran lignan (B3055560) derivative was reported to arrest Jurkat T lymphocytes at the G2/M phase of the cell cycle. nih.gov This arrest is often linked to the modulation of key regulatory proteins. Another study showed that benzofuran-2-acetic ester derivatives induced a G0/G1 cell cycle arrest in breast cancer cells by transcriptionally upregulating the cyclin-dependent kinase inhibitor p21Cip/WAF1 in a p53-independent manner. nih.gov Similarly, certain 3-(piperazinylmethyl)benzofuran derivatives have been shown to impact the cell cycle phases of pancreatic cancer cells. researchgate.net

The table below details the effects of various benzofuran analogs on apoptosis and the cell cycle in different cancer models.

Table 2: Apoptotic and Cell Cycle Effects of Benzofuran Analogs

Compound TypeCancer Cell LineObserved EffectMechanismReference
Benzofuran Lignan DerivativeJurkat T lymphocytesG2/M Phase Arrest, Apoptosisp53-dependent pathway nih.gov
Benzofuran-2-acetic methyl ester derivativeMCF-7, T47D, MDA-MB-231 (Breast)G0/G1 Phase Arrest, ApoptosisUpregulation of p21Cip/WAF1 nih.gov
Benzofuran Substituted Chalcone (Compound 4)A549 (Lung)ApoptosisExtrinsic pathway activation researchgate.netuludag.edu.tr
1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one derivative (Compound 6)K562 (Leukemia)Apoptosis2.31-fold increase in caspase 3/7 activity nih.gov

Suppression of Proliferation and Survival Pathways

Benzofuran derivatives have been identified as potent agents capable of suppressing the proliferation and survival of cancer cells through various mechanisms. Research has shown that these compounds can induce apoptosis (programmed cell death) and interfere with key signaling pathways essential for cancer cell growth. nih.gov

One of the critical pathways affected is the STAT3 (Signal Transducer and Activator of Transcription 3) pathway. The constitutive activation of STAT3 is a hallmark of many cancers, promoting cell growth and survival. Certain benzofuran derivatives have been shown to decrease the secretion of Interleukin-6 (IL-6), a cytokine that activates the STAT3 pathway. This reduction in IL-6 can lead to the inhibition of STAT3 activation, which in turn may hinder cell proliferation and differentiation. nih.gov

Furthermore, benzofuran compounds can modulate the levels of Reactive Oxygen Species (ROS) within cancer cells. While ROS can promote cancer cell growth at low levels, an accumulation of ROS can induce cellular damage and trigger apoptosis. Some benzofuran derivatives have been observed to increase ROS levels, leading to mitochondrial membrane depolarization and the release of pro-apoptotic molecules. nih.gov This ROS-mediated mechanism is a significant contributor to their cytotoxic activity against cancer cell lines. nih.gov

These compounds can also interact with the NF-κB (nuclear factor-kappa B) signaling pathway. NF-κB is another crucial regulator of cell survival, and its inhibition is a key strategy in cancer therapy. By interfering with pathways like NF-κB and STAT3, benzofuran derivatives can effectively halt the cell cycle and induce cell death in malignant cells. nih.gov The multifaceted actions of these compounds make them a subject of significant research for their anticancer potential. nih.gov

Interaction with Specific Cellular Targets

The biological effects of this compound and its analogs are often a result of their precise interaction with specific cellular proteins and enzymes.

In the context of neurodegenerative diseases like Alzheimer's, acetylcholinesterase (AChE) is a key target. This enzyme is responsible for breaking down the neurotransmitter acetylcholine. Some N-glycosyl benzofuran derivatives have demonstrated significant AChE inhibitory activity. researchgate.net For instance, the compound N-(2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)benzofuran-2-carboxamide showed a high rate of acetylcholinesterase inhibition, suggesting the potential of the benzofuran scaffold in designing AChE inhibitors. researchgate.net

For anti-inflammatory effects, cyclooxygenase (COX) enzymes are primary targets. The COX-2 enzyme, in particular, is responsible for inflammation and pain. Acetamide derivatives are known to be effective COX-2 inhibitors. archivepp.com Hybrid molecules that combine a benzofuran core with moieties known to inhibit COX-2 are a subject of interest for developing potent and selective anti-inflammatory agents. nih.govarchivepp.com

In the realm of antiviral research, particularly against SARS-CoV-2, specific viral proteins are targeted. Benzofuran and acetamide analogs have been investigated for their ability to inhibit key viral enzymes essential for replication and host cell entry. These targets include:

Main Protease (Mpro or 3CLpro): This enzyme is crucial for cleaving viral polyproteins into functional proteins. Inhibition of Mpro blocks viral replication. Several noncovalent SARS-CoV 3CLpro inhibitors based on acetamide structures have been developed. greeninstitute.ng

RNA-dependent RNA polymerase (RdRp): This enzyme synthesizes new viral RNA genomes. Indole-based acetamides have been identified as potent SARS-CoV-2 RdRp inhibitors, with activity comparable to the reference drug remdesivir. nih.gov

Spike Glycoprotein: This protein on the virus surface mediates entry into host cells. By binding to the spike protein, compounds can prevent the virus from infecting cells. nih.gov

Molecular docking studies have shown that benzofuran-based compounds can exhibit strong binding affinities to these SARS-CoV-2 proteins, indicating their potential as viral inhibitors. nih.gov

Antimicrobial and Antiviral Efficacy

The structural features of this compound and its analogs contribute to a broad spectrum of antimicrobial and antiviral activities.

Benzofuran derivatives have demonstrated notable efficacy against a range of bacterial pathogens. Studies have evaluated these compounds against both Gram-positive and Gram-negative bacteria. ekb.egnih.gov For example, certain ketoxime derivatives of benzofuran were tested against Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.gov One derivative, (benzofuran-2-yl)(3-phenyl-3-methyl cyclobutyl)-O-[2-hydroxy-3-(N-methylpiperazino)] propylketoxime, was found to be the most active against S. aureus. nih.gov

Similarly, acetamide derivatives containing an azetidin-2-one (B1220530) ring have been synthesized and tested for antibacterial action. researchgate.net Compounds with specific substitutions, such as a 4-hydroxy or 4-chloro phenyl group, showed high activity against bacterial strains, with their efficacy determined by measuring the zone of inhibition. researchgate.net The presence of electron-donating or electron-withdrawing groups on the aromatic rings of these molecules can significantly influence their antibacterial potency. wisdomlib.org

Table 1: Antibacterial Activity of Selected Benzofuran and Acetamide Analogs

Compound TypeBacterial StrainObserved ActivityReference
Benzofuran Ketoxime Derivative (7d)Staphylococcus aureusMost active derivative in the tested series nih.gov
N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide (B126) Analog (4b)Gram-positive & Gram-negative bacteriaHigh antibacterial action researchgate.net
N-(benzofuran-3-yl) acetamide Scaffold (4f)E. coli, S. aureusSignificant activity, comparable to ciprofloxacin wisdomlib.org
2-chloro-1,8-naphthyridine Chalcone Analog (2b, 3b)Gram-positive & Gram-negative bacteriaModerate activity ekb.eg

The antifungal potential of benzofuran derivatives is also well-documented. Phthalide derivatives, which are structurally related to benzofurans, have been evaluated for their antifungal properties. mdpi.com In a broad screening of benzofuran ketoxime derivatives, several compounds showed very strong antifungal effects against Candida albicans, a common human fungal pathogen. nih.gov The activity of these compounds was comparable to standard antifungal agents, highlighting the potential of the benzofuran core in the development of new antifungal drugs. nih.gov

The fight against viral diseases, underscored by the COVID-19 pandemic, has spurred intensive research into new antiviral agents. news-medical.netresearchgate.net Benzofuran and acetamide scaffolds have emerged as promising starting points for the design of inhibitors against SARS-CoV-2. nih.govnih.gov

Molecular docking studies have been instrumental in identifying potential inhibitors. A novel series of benzofuran-tethered triazolylcarbazoles was evaluated against three key SARS-CoV-2 proteins. nih.gov The results indicated strong binding affinities, suggesting that these compounds could obstruct the function of these viral proteins. nih.gov

Mpro (Main Protease): Analogs showed strong binding scores, with some compounds exhibiting binding energies as favorable as -8.92 Kcal/mol. nih.gov

Spike Glycoprotein: This protein is crucial for viral entry into host cells. nih.gov Benzofuran derivatives were found to bind effectively to the spike protein, potentially blocking this initial step of infection. nih.gov

RdRp (RNA-dependent RNA polymerase): This enzyme is essential for viral replication. A series of 2-((indol-3-yl)thio)-N-benzyl-acetamides were identified as potent RdRp inhibitors with IC₅₀ values in the low micromolar range, comparable to remdesivir. nih.gov

Table 2: SARS-CoV-2 Protein Binding/Inhibition by Benzofuran and Acetamide Analogs

Compound ClassViral TargetFindingReference
Benzofuran-tethered triazolylcarbazolesMpro (6LU7)Binding energies up to -8.92 Kcal/mol nih.gov
Benzofuran-tethered triazolylcarbazolesSpike Glycoprotein (6WPT)Binding energies up to -6.69 Kcal/mol nih.gov
Benzofuran-tethered triazolylcarbazolesRdRp (6M71)Binding energies up to -8.10 Kcal/mol nih.gov
2-((indol-3-yl)thio)-N-benzyl-acetamidesRdRpIC₅₀ values as low as 1.11 µM nih.gov

Anti-inflammatory Pathways and Modulation

Chronic inflammation is a key factor in many diseases. Benzofuran and acetamide derivatives possess significant anti-inflammatory properties by modulating key signaling pathways. nih.govarchivepp.com

The NF-κB and MAPK (mitogen-activated protein kinase) pathways are classical inflammation signaling cascades that induce the expression of numerous inflammatory mediators, including nitric oxide (NO). nih.gov Benzofuran-piperazine hybrid compounds have been shown to inhibit the over-expression of NO in a dose-dependent manner in lipopolysaccharide (LPS)-induced macrophage cells. One such compound was found to be a particularly potent anti-inflammatory agent, capable of reducing NO levels back to normal. nih.gov

The mechanism often involves the inhibition of enzymes like cyclooxygenase-2 (COX-2). COX-2 is an inducible enzyme that plays a major role in the inflammatory response. Acetamide derivatives are recognized as a class of potent COX-II inhibitors. archivepp.com By designing hybrid molecules that incorporate the benzofuran scaffold with an acetamide linker, researchers aim to create selective COX-2 inhibitors with improved efficacy and potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govarchivepp.com The ability of these compounds to target key inflammatory mediators and pathways makes them attractive candidates for the development of new anti-inflammatory therapies. nih.gov

Inhibition of Inflammatory Mediators and Enzymes

Inflammation is a complex biological response involving a variety of mediators and enzymes. Benzofuran derivatives have been extensively studied for their ability to modulate these inflammatory pathways. Research indicates that the benzofuran scaffold is a valuable pharmacophore for the development of novel anti-inflammatory agents. nih.govbohrium.com

Studies on various analogs have demonstrated significant inhibitory effects on key inflammatory mediators and enzymes. For instance, a series of fluorinated benzofuran and dihydrobenzofuran derivatives were shown to suppress inflammation stimulated by lipopolysaccharide (LPS) by inhibiting the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS or NOS-2). nih.gov This inhibition consequently led to a decrease in the secretion of several inflammatory mediators, including interleukin-6 (IL-6), Chemokine (C-C) Ligand 2 (CCL2), nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2). nih.gov

In one study, the inhibitory concentrations (IC₅₀) of these benzofuran analogs highlighted their potency. The IC₅₀ values ranged from 1.2 to 9.04 µM for IL-6, 1.5 to 19.3 µM for CCL2, 2.4 to 5.2 µM for nitric oxide, and 1.1 to 20.5 µM for PGE2. nih.gov Furthermore, three novel synthesized benzofuran compounds in this study demonstrated significant direct inhibition of cyclooxygenase activity. nih.gov

Another investigation into novel benzofuran derivatives revealed their capacity to attenuate lung inflammation. nih.gov Specifically, the derivative DK-1014 was found to strongly reduce the mRNA expression of IL-6, IL-8, and matrix metalloproteinase-9 (MMP-9), as well as the production of IL-6, IL-8, and monocyte chemoattractant protein-1 (MCP-1) in phorbol (B1677699) myristate acetate-stimulated A549 cells. nih.gov This activity was linked to the blocking of the MAPK/AP-1 and AKT/mTOR signaling pathways. nih.gov

Similarly, newly designed heterocyclic/benzofuran hybrids have shown promise as anti-inflammatory agents. bohrium.commdpi.com One particular benzofuran-piperazine hybrid, compound 5d, exhibited an excellent, dose-dependent inhibitory effect on the generation of NO in LPS-induced RAW 264.7 cells, with an IC₅₀ value of 52.23 ± 0.97 μM. bohrium.commdpi.com This compound also suppressed the release of other pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and IL-6, and downregulated the expression of COX-2. bohrium.com The anti-inflammatory mechanism of this hybrid was suggested to be related to the NF-κB and MAPK signaling pathways. bohrium.com

The structure-activity relationship analyses from these studies suggest that the biological effects of benzofuran derivatives are enhanced by the presence of specific functional groups, such as fluorine, bromine, hydroxyl, and/or carboxyl groups. nih.gov

Table 1: Inhibitory Activity of Benzofuran Analogs on Inflammatory Mediators

Compound/Analog ClassMediator/Enzyme InhibitedIC₅₀/EffectCell Line/ModelReference
Fluorinated BenzofuransInterleukin-6 (IL-6)1.2 - 9.04 µMMacrophages nih.gov
Fluorinated BenzofuransChemokine (C-C) Ligand 2 (CCL2)1.5 - 19.3 µMMacrophages nih.gov
Fluorinated BenzofuransNitric Oxide (NO)2.4 - 5.2 µMMacrophages nih.gov
Fluorinated BenzofuransProstaglandin E2 (PGE2)1.1 - 20.5 µMMacrophages nih.gov
Fluorinated BenzofuransCyclooxygenase-2 (COX-2)Inhibition of expressionMacrophages nih.gov
Fluorinated BenzofuransNitric Oxide Synthase 2 (NOS-2)Inhibition of expressionMacrophages nih.gov
Benzofuran Derivative (DK-1014)IL-6, IL-8, MMP-9Reduced mRNA expressionA549 cells nih.gov
Benzofuran Derivative (DK-1014)IL-6, IL-8, MCP-1Reduced productionA549 cells nih.gov
Benzofuran-Piperazine Hybrid (5d)Nitric Oxide (NO)IC₅₀ = 52.23 ± 0.97 μMRAW 264.7 cells bohrium.commdpi.com
Benzofuran-Piperazine Hybrid (5d)TNF-α, IL-6Suppressed releaseRAW 264.7 cells bohrium.com
Benzofuran-Piperazine Hybrid (5d)Cyclooxygenase-2 (COX-2)Down-regulated expressionRAW 264.7 cells bohrium.com

Antioxidant Mechanisms

The role of oxidative stress in the pathogenesis of various diseases has led to the exploration of the antioxidant potential of numerous compounds, including benzofuran derivatives. scholarena.com These compounds have been shown to exert their antioxidant effects through various mechanisms.

A theoretical study on benzofuran-1,3-thiazolidin-4-one derivatives suggested that their free radical scavenging activity can occur via three main mechanisms: hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). scholarena.com The preferred mechanism is influenced by the surrounding environment, with HAT being favored in the gas phase and non-polar solutions, while SPLET is more likely in polar environments. scholarena.comrsc.orgresearchgate.net

Benzofuran derivatives have demonstrated a capacity to mitigate oxidative stress by directly scavenging free radicals and inhibiting lipid peroxidation. researchgate.netnih.gov In one study, a series of substituted benzofuran derivatives were evaluated for their in vitro antioxidant activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method, with several compounds exhibiting very good antioxidant activity. nih.gov

A notable example of the neuroprotective effects of benzofuran analogs is the compound 2-(5-methyl-1-benzofuran-3-yl)-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide (MBPTA). This compound was found to protect SH-SY5Y neuroblastoma cells against MPP⁺-induced oxidative stress and cell death. nih.gov The protective mechanism of MBPTA involves the inhibition of reactive oxygen species (ROS) and nitric oxide (NO) generation, as well as the suppression of inducible NO synthase overexpression. nih.gov Furthermore, the study suggested that the benzofuran moiety likely plays a crucial role in this anti-oxidative stress action. nih.gov

Another study on novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives also highlighted their antioxidant potential. researchgate.netnih.gov One derivative, compound 1j (with a hydroxyl substitution at the R3 position), was found to scavenge DPPH radicals and inhibit in vitro lipid peroxidation in rat brain homogenate to a moderate and appreciable degree, respectively. researchgate.netnih.gov

Research on 3,3-disubstituted-3H-benzofuran-2-one derivatives has shown their ability to reduce intracellular ROS levels in a cellular model of neurodegeneration. mdpi.com One compound, in particular, demonstrated a significant capacity to decrease intracellular ROS and protect differentiated SH-SY5Y cells from catechol-induced death by boosting the expression of heme oxygenase-1 (HO-1), a key antioxidant defense enzyme. mdpi.com

Table 2: Antioxidant Activity of Benzofuran Analogs

Compound/Analog ClassAntioxidant MechanismModel/AssayFindingsReference
Benzofuran-1,3-thiazolidin-4-one derivativesFree radical scavenging (HAT, SET-PT, SPLET)Theoretical (DFT)Mechanism dependent on solvent polarity scholarena.com
Substituted benzofuran derivativesDPPH radical scavengingIn vitro assaySeveral compounds showed very good activity nih.gov
2-(5-methyl-1-benzofuran-3-yl)-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide (MBPTA)Inhibition of ROS/NO generationSH-SY5Y cells (MPP⁺-induced stress)Protected against oxidative stress and cell death nih.gov
7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide (Compound 1j)DPPH radical scavenging, Inhibition of lipid peroxidationIn vitro assaysModerate to appreciable antioxidant activity researchgate.netnih.gov
3,3-disubstituted-3H-benzofuran-2-one derivativesReduction of intracellular ROS, Upregulation of HO-1SH-SY5Y cells (catechol-induced stress)Significant protection from oxidative damage mdpi.com

Advanced Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These ab initio and semi-empirical methods can predict molecular geometry, electronic distribution, and reactivity without the need for experimental data.

Density Functional Theory (DFT) for Electronic Structure and Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is used to determine the optimal three-dimensional arrangement of atoms (geometry optimization) and to describe the electronic properties of a molecule. DFT calculations for a molecule like N-(2-Chloro-1-benzofuran-3-yl)acetamide would typically be performed using a functional, such as B3LYP, in conjunction with a basis set like 6-311G(d,p) or 6-311++G(d,p). nih.govnih.gov

The process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable structure. From this optimized geometry, key parameters such as bond lengths, bond angles, and dihedral angles are determined. For instance, studies on related benzofuran (B130515) derivatives have successfully used DFT to calculate these parameters, showing good agreement with experimental data from X-ray crystallography where available. nih.govrsc.org A similar approach for this compound would reveal the planarity of the benzofuran ring and the orientation of the acetamide (B32628) side chain. For example, in a study of 2-(5-Methyl-1-benzofuran-3-yl)-N-(2-phenylethyl)acetamide, the phenyl ring of the phenethylacetamide residue was found to be inclined to the benzofuran ring system by 84.8 (3)°. researchgate.net

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Benzofuran Derivative (Note: Data is representative of typical DFT outputs for related structures, such as 1-benzofuran-2-carboxylic acid, and not specific to this compound) rsc.org

ParameterBond/AngleCalculated Value (B3LYP)Experimental Value (XRD)
Bond LengthC1-O31.372 Å1.3717 Å
Bond LengthC7-C81.345 Å1.341 Å
Bond LengthC9=O101.255 Å1.252 Å
Bond AngleC1-O3-C8105.9°106.1°
Bond AngleO3-C8-C7110.2°110.5°
Dihedral AngleC4-C5-C6-C10.2°-0.3°

Semi-empirical Methods for Molecular Parameter Evaluation

While less accurate than DFT, semi-empirical methods are much faster, making them suitable for initial screenings of large molecules or for evaluating general molecular parameters. These methods use parameters derived from experimental data to simplify quantum mechanical calculations.

For a molecule like this compound, semi-empirical methods could be used for preliminary geometry optimization before a more rigorous DFT calculation or for calculating properties like heat of formation and dipole moment. While modern research heavily favors DFT for its accuracy, semi-empirical calculations remain a tool for rapid hypothesis testing.

Analysis of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMO)

The electronic behavior of a molecule is further detailed by analyzing its Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs).

The MEP surface is a color-coded map that illustrates the charge distribution on a molecule. nih.gov It is invaluable for identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, an MEP analysis would likely show negative potential around the carbonyl oxygen and the benzofuran oxygen, indicating sites susceptible to electrophilic attack or hydrogen bonding. researchgate.netnih.gov Positive potential would be expected around the amide hydrogen, highlighting its acidic nature. nih.gov

Frontier Molecular Orbitals (FMOs) —the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding chemical reactivity and electronic transitions. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.govresearchgate.net In studies of similar benzofuran compounds, the HOMO is often localized on the benzofuran ring system, while the LUMO may be distributed across the entire molecule or specific substituents. researchgate.net

Table 2: Illustrative FMO Energy Values for a Benzofuran Derivative (Note: Data is representative of typical DFT outputs for related structures and not specific to this compound) rsc.org

ParameterEnergy (eV)
E (HOMO)-6.367
E (LUMO)-1.632
Energy Gap (ΔE)4.735

Reactivity Descriptors (e.g., Fukui Functions, HSAB Principle)

Global and local reactivity descriptors derived from DFT calculations provide quantitative measures of chemical behavior. The Hard and Soft Acids and Bases (HSAB) principle states that hard acids prefer to coordinate with hard bases, and soft acids with soft bases. researchgate.net This can be quantified using DFT-derived parameters like chemical hardness (η), which is related to the HOMO-LUMO gap. researchgate.netorientjchem.org

Fukui functions are local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks. orientjchem.orgresearchgate.net A higher value of the Fukui function at a specific atom indicates a greater reactivity at that site. researchgate.net For this compound, these calculations would pinpoint which atoms are most likely to participate in chemical reactions, guiding synthetic modifications or understanding metabolic pathways. For example, the nitrogen and oxygen atoms of the acetamide group would be likely candidates for interaction with biological molecules. nih.gov

Molecular Docking and Receptor-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is crucial in drug discovery for predicting how a potential drug molecule might interact with its biological target.

Prediction of Binding Modes and Affinities with Target Proteins

In a molecular docking study of this compound, the compound would be treated as a flexible ligand and docked into the active site of a target protein. Benzofuran derivatives have been studied as inhibitors of various enzymes, including cholinesterases, kinases, and viral proteins. nih.govnih.govnih.gov

The docking simulation yields a binding affinity score (often in kcal/mol), which estimates the strength of the interaction; more negative scores indicate stronger binding. nih.gov The simulation also provides a visual model of the binding pose, revealing specific interactions such as:

Hydrogen bonds: Typically involving the amide N-H and carbonyl C=O groups.

Hydrophobic interactions: Involving the benzofuran and phenyl rings.

Halogen bonds: The chlorine atom at the C2 position could potentially form halogen bonds with electron-rich residues in the protein's active site.

For example, docking studies of other acetamide derivatives have shown that the amide linkage is crucial for forming hydrogen bonds with key amino acid residues like tyrosine in a receptor's active site. nih.govacs.org Similarly, studies on benzofuran derivatives targeting SARS-CoV-2 proteins revealed strong binding affinities, with specific interactions stabilizing the ligand-protein complex. nih.gov A similar analysis for this compound would predict its most likely biological targets and the molecular basis for its activity. mdpi.com

Table 3: Illustrative Molecular Docking Results for a Benzofuran Derivative Against a Target Protein (Note: This table is a representative example based on findings for similar compounds and does not reflect actual results for this compound) nih.gov

LigandTarget Protein (PDB ID)Binding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
Benzofuran AnalogMain Protease (6LU7)-8.87HIS41, CYS145Hydrogen Bond, Pi-Sulfur
Benzofuran AnalogMain Protease (6LU7)-8.87MET49, GLU166Hydrophobic, Pi-Alkyl
Benzofuran AnalogSpike Glycoprotein (6WPT)-6.69LYS353, ASP405Hydrogen Bond, Electrostatic

Elucidation of Key Interaction Motifs (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The molecular structure of this compound, featuring a benzofuran ring, an acetamide group, and a chlorine atom, suggests the potential for a variety of non-covalent interactions that govern its behavior in different chemical environments. While specific experimental or detailed computational studies on the interaction motifs of this exact compound are not extensively available in the reviewed literature, analysis of related structures provides a strong basis for elucidating its likely key interactions.

The acetamide moiety is a classic participant in hydrogen bonding. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a potent hydrogen bond acceptor. In the solid state, it is highly probable that molecules of this compound would form intermolecular N−H···O hydrogen bonds, creating chains or more complex networks. This type of interaction is a dominant feature in the crystal packing of many N-substituted acetamides. For instance, studies on similar molecules like 2-chloro-N-phenylacetamide derivatives consistently show the presence of N—H⋯O hydrogen-bonded chains. nih.gov In the crystal structure of 2-chloro-N-(3-fluorophenyl)acetamide, molecules are linked into amide C(4) chains through such N—H⋯O hydrogen bonds. researchgate.net

The benzofuran core and the chloro-substituted furan (B31954) ring contribute significantly to the molecule's hydrophobic character. These regions can engage in hydrophobic interactions with nonpolar molecules or residues in a larger system, such as the active site of a protein. The flat, aromatic benzofuran ring system also allows for the possibility of π-π stacking interactions with other aromatic systems. These interactions, where the electron clouds of the aromatic rings overlap, are a crucial stabilizing force in the solid state and in biological systems.

Furthermore, the chlorine atom at the 2-position of the benzofuran ring can participate in halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base), such as an oxygen or nitrogen atom. The introduction of halogen atoms on a benzofuran ring is considered beneficial for its cytotoxic properties due to their hydrophobic and electron-donating nature. nih.gov The substitution pattern of halogens can significantly influence these interactions. nih.gov

A summary of likely interaction motifs is presented in the table below, based on the analysis of its functional groups and data from related compounds.

Interaction TypeParticipating GroupsLikely Role in Supramolecular Assembly
Hydrogen Bonding N-H (donor), C=O (acceptor)Formation of intermolecular chains and networks, crucial for crystal packing and specific interactions.
Hydrophobic Interactions Benzofuran ring, chlorofuran moietyDriving force for association in aqueous environments and interaction with nonpolar entities.
π-π Stacking Benzofuran ring systemStacking of aromatic rings, contributing to the stability of aggregated states.
Halogen Bonding Chlorine atomDirectional interactions with nucleophiles, potentially influencing binding specificity.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system, providing detailed information about conformational changes and intermolecular interactions. As of the latest review of scientific literature, specific molecular dynamics simulation studies for this compound have not been published. However, the principles of how such a study would be conducted and the insights it would offer can be described.

An MD simulation of this compound would model the movement of its atoms over time by numerically solving Newton's equations of motion. This would allow for the exploration of the molecule's conformational landscape. The key rotatable bonds in this molecule are between the benzofuran ring and the acetamide nitrogen, and between the carbonyl carbon and the adjacent CH2Cl group. Rotation around these bonds would give rise to different conformers.

The primary goals of an MD simulation for this compound would be to:

Determine Conformational Preferences: By simulating the molecule in a solvent (such as water or an organic solvent) or in the gas phase, the simulation would reveal the most stable, low-energy conformations. The relative populations of different conformers could be calculated, providing insight into the molecule's flexibility. Studies on related tertiary amides have shown the presence of a hindered cis(E)-trans(Z) rotational equilibrium in solution, which can be investigated using these methods. scielo.br

Analyze Interaction Dynamics: When simulated with other molecules (e.g., water, ions, or a biological macromolecule), MD can elucidate the dynamics of the intermolecular interactions. For instance, the stability and lifetime of the hydrogen bonds formed by the acetamide group could be quantified. Similarly, the dynamics of hydrophobic and halogen bonding interactions could be observed and analyzed.

Provide Parameters for Further Studies: The results from MD simulations, such as the predominant conformations and interaction patterns, can be used as a starting point for more advanced computational studies, like free energy calculations or detailed docking studies with biological targets.

Predicted computational properties for a structurally similar compound, 2-chloro-N-(2-cyano-1-benzofuran-3-yl)acetamide, are available and can provide an initial estimate for some of the physicochemical properties of the title compound.

PropertyPredicted Value for 2-chloro-N-(2-cyano-1-benzofuran-3-yl)acetamideReference
Molecular Weight 234.64 g/mol uni.lu
XlogP (predicted) 2.7 uni.lu
Hydrogen Bond Donor Count 1 uni.lu
Hydrogen Bond Acceptor Count 3 uni.lu
Rotatable Bond Count 2 uni.lu

These predicted values for a related molecule suggest that this compound is likely to have moderate lipophilicity and the capacity for forming hydrogen bonds, which aligns with the qualitative discussion of its interaction motifs.

Future Research Directions and Translational Perspectives

Rational Design of Next-Generation Benzofuran-Acetamide Scaffolds

The rational design of new chemical entities is a cornerstone of modern drug discovery. For the benzofuran-acetamide scaffold, future design strategies will focus on leveraging structure-activity relationship (SAR) data to create next-generation compounds with optimized properties. Understanding the SAR of benzofuran (B130515) derivatives is crucial for designing potent and safe therapeutic agents. nih.gov

Key strategies for rational design include:

Systematic Substitution: Research has shown that introducing specific substituents at various positions on the benzofuran core can yield derivatives with unique structural and therapeutic characteristics. nih.gov Future work should involve the systematic modification of the benzofuran ring, the chloro-substituent at the 2-position, and the acetamide (B32628) side chain. For instance, SAR analysis has indicated that introducing bromine to a methyl or acetyl group attached to the benzofuran system can increase cytotoxicity in cancer cells. nih.gov

Hybrid Molecule Synthesis: Creating hybrid molecules that combine the benzofuran-acetamide scaffold with other known pharmacophores is a promising approach. nih.gov For example, hybridizing benzofuran with moieties like triazole, piperazine, or chalcone (B49325) has produced potent cytotoxic agents. nih.gov This synergistic approach could lead to dual-action inhibitors or compounds that overcome resistance mechanisms.

Bioisosteric Replacement: The chlorine atom at the 2-position is a key feature. Future research could explore its replacement with other halogens (e.g., fluorine, bromine) or bioisosteres to modulate the electronic properties, lipophilicity, and metabolic stability of the molecule. These modifications can significantly impact the compound's pharmacokinetic and pharmacodynamic profile.

Table 1: SAR Insights for Rational Design of Benzofuran-Acetamide Scaffolds

Structural ModificationObserved/Potential EffectDesign RationaleReference
Substitution on the Benzofuran RingModulates anticancer, antimicrobial, and anticonvulsant activity.To enhance target binding affinity and selectivity. nih.govresearchgate.net
Hybridization with other Heterocycles (e.g., piperazine, imidazole)Synergistic cytotoxic effects against malignant tumors.To create multi-target agents or improve potency. nih.gov
Introduction of Halogens (e.g., Bromine)Increased cytotoxicity against cancer cell lines.To enhance the electrophilic character and potential for covalent interactions. nih.gov
Modification of the Acetamide LinkerAlters anticonvulsant properties and neurotoxicity.To optimize binding interactions with targets like GABA-AT. researchgate.net

Exploration of Novel Therapeutic Applications

The benzofuran nucleus is a versatile scaffold associated with a broad spectrum of biological activities. rsc.org While initial studies may focus on a specific activity like anticancer or anticonvulsant effects, the inherent chemical diversity of benzofuran-acetamide derivatives warrants a broader investigation into new therapeutic areas. ku.ac.aesrce.hr

Potential novel applications to be explored include:

Anticancer Therapy: Benzofuran derivatives have shown significant potential as anticancer agents against various human cancer cell lines, including breast, lung, and prostate cancer. nih.govnih.gov Future research should focus on targeting specific molecular pathways involved in cancer progression, such as protein kinases (e.g., PI3K, VEGFR2), farnesyltransferase, and cyclin-dependent kinases (CDKs). nih.govnih.govnih.gov The development of dual inhibitors, such as the reported benzofuran hybrids targeting both PI3K and VEGFR-2, represents a promising strategy. nih.govnih.gov

Antimicrobial Agents: With the rise of antibiotic resistance, there is an urgent need for new antimicrobial drugs. rsc.org Benzofuran derivatives have demonstrated activity against bacteria, viruses, and fungi. nih.govrsc.org Future studies could focus on developing these compounds against resistant strains like Mycobacterium tuberculosis by targeting essential enzymes such as DNA gyrase. nih.gov

Neurodegenerative Diseases: The structural features of benzofurans make them interesting candidates for neurological disorders. ku.ac.ae Research into their potential for treating conditions like Alzheimer's disease, epilepsy, and other neurodegenerative states is a viable future direction. researchgate.netnih.gov

Anti-inflammatory Agents: Chronic inflammation is implicated in numerous diseases. The anti-inflammatory properties of benzofuran derivatives suggest their potential use in treating inflammatory conditions. nih.gov

Table 2: Potential Therapeutic Targets for Benzofuran-Acetamide Derivatives

Therapeutic AreaPotential Molecular TargetRationaleReference
OncologyPI3K/VEGFR2, CDK2/GSK-3β, FarnesyltransferaseDerivatives have shown inhibitory activity against these key cancer-related enzymes. nih.govnih.gov
Infectious DiseasesBacterial DNA Gyrase B, Viral EnzymesBenzofurans have been identified as inhibitors of essential microbial enzymes. nih.govrsc.org
NeurologyGABA-aminotransferase (GABA-AT)Benzofuran-acetamide scaffolds have been evaluated as anticonvulsant agents targeting GABA pathways. researchgate.net
InflammationPro-inflammatory Cytokines/EnzymesThe core structure is known to possess anti-inflammatory properties. nih.gov

Integration of Multi-omics Data for Mechanistic Elucidation

To fully understand the therapeutic potential and mechanism of action of N-(2-Chloro-1-benzofuran-3-yl)acetamide and its analogs, a systems-level approach is necessary. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive view of the cellular response to these compounds. nih.gov This approach can help elucidate conserved molecular mechanisms and identify novel drug targets. youtube.com

Future research should incorporate:

Transcriptomics (RNA-seq): To identify genes and pathways that are differentially expressed upon treatment with the compound. This can reveal the primary cellular response and potential off-target effects. nih.gov For example, analyzing the transcriptomic impact of a compound on cancer cells can reveal alterations in pathways like the interferon response or hypoxia, which are crucial for chemo-sensitivity. biorxiv.org

Proteomics: To quantify changes in protein expression and post-translational modifications. This can validate findings from transcriptomics and uncover mechanisms regulated at the protein level, such as the inhibition of specific enzymes or disruption of protein-protein interaction networks.

Metabolomics: To analyze changes in the cellular metabolome. This can shed light on how the compound affects metabolic pathways, which is particularly relevant for anticancer and antimicrobial agents that often target cellular metabolism.

Integrated Network Models: The ultimate goal is to assemble the multi-omics data into a single, comprehensive network model. nih.gov Such models can reveal complex interactions between genes, proteins, and metabolites, identify key driver genes or pathways responsible for the drug's effect, and predict patient response. nih.govbiorxiv.org

Development of Advanced Computational Models for Predictive Pharmacology

Computational modeling is an indispensable tool in modern drug discovery, accelerating the process and reducing costs. researchgate.net For the benzofuran-acetamide class of compounds, developing advanced computational models can aid in predicting their pharmacological properties and guiding rational design efforts.

Key computational approaches include:

3D-Quantitative Structure-Activity Relationship (3D-QSAR): Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build reliable models that predict the biological activity of new molecules. researchgate.net These models provide insights into how steric, electrostatic, and hydrogen-bonding fields influence activity, which is crucial for designing more potent compounds. researchgate.net

Molecular Docking: Docking simulations are used to predict the preferred binding orientation of a compound to its molecular target. nih.govnih.gov This helps in understanding the specific molecular interactions—such as hydrogen bonds and hydrophobic contacts—that are essential for binding affinity and selectivity. For example, docking studies have been used to analyze the binding modes of benzofuran derivatives within the active sites of PI3K and VEGFR-2. nih.gov

ADMET Prediction: In silico models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds are vital. researchgate.net Models like the BOILED-Egg method can estimate gastrointestinal absorption and brain permeability, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. researchgate.net

Network-Based Pharmacological Models: These novel models can be developed to predict unknown drug-drug interactions and adverse events by analyzing the relationships between drugs, targets, and side effects on a network level. predmed.org This predictive approach can identify potential safety issues long before they are observed in clinical settings. predmed.org

Table 3: Computational Models for Predictive Pharmacology of Benzofuran-Acetamides

Computational ModelApplicationPredicted OutcomeReference
3D-QSAR (CoMFA/CoMSIA)Predicting biological activity of new analogs.IC₅₀ values, binding affinity. researchgate.net
Molecular DockingElucidating binding modes at the target site.Key amino acid interactions, binding energy. nih.govnih.gov
ADMET Prediction (e.g., BOILED-Egg)Estimating pharmacokinetic and toxicity profiles.Gastrointestinal absorption, brain permeability, potential toxicity. researchgate.net
Network Pharmacology ModelsPredicting off-target effects and new interactions.Unknown adverse drug events, potential drug-drug interactions. predmed.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-Chloro-1-benzofuran-3-yl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing 2-chloro-N-(2-(4-benzoyl/chlorobenzoyl)benzofuran-3-yl)acetamide with substituted amines in anhydrous solvents (e.g., dichloromethane) under nitrogen atmosphere ensures high yields . Optimization involves controlling reaction time (3–5 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 for amine:acetamide precursor). Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from toluene is recommended .

Q. How can spectroscopic techniques (IR, NMR) confirm the structure of N-(2-Chloro-1-benzofuran-3-yl)acetamide?

  • Methodological Answer :

  • IR Spectroscopy : Key absorption bands include ~3400 cm⁻¹ (N–H stretch of amide), ~1700 cm⁻¹ (C=O stretch), and ~1665 cm⁻¹ (amide C–N stretch) .
  • ¹H NMR : A singlet at δ 3.30 ppm corresponds to the COCH₂ group, while a broad singlet at δ 10.00 ppm (D₂O exchangeable) confirms the amide NH proton. Aromatic protons appear between δ 6.80–8.20 ppm, with splitting patterns reflecting substitution on the benzofuran ring .
  • ¹³C NMR : Peaks at ~168 ppm (C=O) and ~40–50 ppm (CH₂) validate the acetamide backbone .

Q. What purification methods are effective for isolating N-(2-Chloro-1-benzofuran-3-yl)acetamide?

  • Methodological Answer : Slow evaporation from toluene or dichloromethane yields single crystals suitable for X-ray diffraction . For non-crystalline samples, flash chromatography (ethyl acetate/hexane gradient) or preparative TLC (silica gel GF₂₅₄) achieves >95% purity. Solvent selection (e.g., toluene for high solubility) and controlled evaporation rates minimize impurities .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties of N-(2-Chloro-1-benzofuran-3-yl)acetamide?

  • Methodological Answer : Density Functional Theory (DFT) calculations using B3LYP/6-31G(d) basis sets model HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. Software like Gaussian or ORCA integrates correlation-energy functionals (e.g., Colle-Salvetti) to refine electron density and kinetic-energy parameters, aiding in understanding reactivity and intermolecular interactions .

Q. What strategies address challenges in crystallizing N-(2-Chloro-1-benzofuran-3-yl)acetamide for structural analysis?

  • Methodological Answer : Crystallization issues (e.g., polymorphism, twinning) are mitigated by:

  • Solvent screening (toluene, DMSO, or mixed solvents).
  • Seeding with microcrystals or using anti-solvent diffusion.
  • Temperature-controlled slow evaporation (273–298 K) to stabilize hydrogen-bonded networks (N–H···O) observed in analogous acetamides .
  • SHELX software refines crystal structures, resolving disorders via iterative least-squares methods .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?

  • Methodological Answer :

  • Substitution Patterns : Introducing electron-withdrawing groups (e.g., Cl, NO₂) at the benzofuran 2-position enhances electrophilic reactivity. Amide side-chain modifications (e.g., alkylation, aryl substitution) modulate lipophilicity and target binding .
  • Biological Assays : In vitro cytotoxicity screens (e.g., MTT assay against cancer cell lines) combined with molecular docking (AutoDock Vina) identify key interactions with enzymes (e.g., kinases) or DNA .

Q. What analytical techniques resolve contradictions in spectral data for structurally similar acetamide derivatives?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₈H₁₃ClFNO for a fluorophenyl analog) and distinguishes isomers .
  • 2D NMR (COSY, HSQC) : Assigns overlapping aromatic/amide proton signals. DEPT experiments differentiate primary (CH₃) and quaternary carbons .
  • X-ray Crystallography : Provides unambiguous bond-length/angle data, resolving ambiguities from spectral interpretations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.